molecular formula C5H5ClN2O B1613014 1-Methyl-1H-Imidazole-2-Carbonyl Chloride CAS No. 62366-45-4

1-Methyl-1H-Imidazole-2-Carbonyl Chloride

Cat. No.: B1613014
CAS No.: 62366-45-4
M. Wt: 144.56 g/mol
InChI Key: FYAOUFIFNWYZQR-UHFFFAOYSA-N
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Description

Precursor Synthesis for 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

The generation of the target acyl chloride is contingent on the successful synthesis of its immediate precursor, 1-Methyl-1H-Imidazole-2-Carboxylic Acid, and the aldehyde from which it is often derived.

1-Methyl-1H-Imidazole-2-Carbaldehyde serves as a crucial heterocyclic building block in the synthetic pathway. sigmaaldrich.com It is an important raw material and intermediate used in various organic syntheses. thermofisher.com This compound is typically prepared through established literature procedures, often involving the formylation of 1-methylimidazole (B24206). It can afford tripodal ligands upon condensation reactions with molecules like tris-(2-aminoethyl)amine (tren). sigmaaldrich.com The aldehyde functionality at the C-2 position of the imidazole (B134444) ring is the key feature that allows for its subsequent oxidation to the corresponding carboxylic acid.

The oxidation of 1-Methyl-1H-Imidazole-2-Carbaldehyde yields 1-Methyl-1H-Imidazole-2-Carboxylic Acid. chemicalbook.com This conversion can be carried out following established methods, resulting in a quantitative yield after the removal of water under a high vacuum. chemicalbook.com It is important to note that heating this carboxylic acid can cause decarboxylation. chemicalbook.com The resulting acid is a stable, crystalline solid that serves as the direct precursor to the target acyl chloride. chemicalbook.com Derivatives of 1H-imidazole-2-carboxylic acid (ICA) have been identified as important for their potential biological activities, which drives research into their synthesis. nih.gov

Table 1: Physicochemical and Spectroscopic Data for 1-Methyl-1H-Imidazole-2-Carboxylic Acid

Property Value Source
Yield Quantitative chemicalbook.com
Melting Point 99-101°C chemicalbook.com
¹H NMR (400MHz, D₂O) δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃) chemicalbook.com
¹³C NMR (400MHz, D₂O) δ 158.67, 139.68, 125.83, 118.46, 36.73 chemicalbook.com
IR ν (KBr) cm⁻¹ 3347, 3119, 2663, 1641, 1583, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 chemicalbook.com

| Elemental Analysis | Calculated for C₅H₈N₂O₃: C, 41.67%; H, 5.59%; N, 19.44%. Found: C, 41.28%; H, 5.23%; N, 19.12% | chemicalbook.com |

Alternative Synthetic Routes to this compound Moieties

While the oxidation of an aldehyde followed by chlorination of the resulting acid is a standard route, alternative strategies for constructing the imidazole ring system can also be employed. These methods may offer different substitution patterns or avoid certain sensitive intermediates.

One general approach involves the multicomponent synthesis of highly substituted imidazole derivatives from various starting materials, such as α-azido chalcones, aryl aldehydes, and anilines, often in the presence of a catalyst. organic-chemistry.org Another strategy starts from glycine, which is converted through several steps into a 1,2-disubstituted-1H-imidazole-4,5-dicarboxylic acid derivative. tsijournals.com

A particularly relevant alternative involves the cycloaddition reaction between an imidoyl chloride and an isocyanide, such as ethyl isocyanoacetate, to construct the 1,5-diaryl-1H-imidazole-4-carboxylate ester core. mdpi.com This ester can then be hydrolyzed to the carboxylic acid and subsequently converted to the acyl chloride. While these methods are more complex, they provide versatile pathways to a wide range of substituted imidazole derivatives, including precursors that could lead to this compound. mdpi.com

Table of Compounds

Compound Name
1,2-disubstituted-1H-imidazole-4,5-dicarboxylic acid
1,5-diaryl-1H-imidazole-4-carboxylate
1-Methyl-1H-Imidazole-2-Carbaldehyde
This compound
1-Methyl-1H-Imidazole-2-Carboxylic Acid
1H-imidazole-2-carboxylic acid
Acyl chloride
Amino acid ester
Aniline
Aryl aldehyde
Carbon tetrachloride
Dichloromethane (B109758)
Ethyl isocyanoacetate
Glycine
Hydrogen chloride
Imidoyl chloride
N,N-dimethylformamide
N-chlorophthalimide
Oxalyl chloride
Phosgene (B1210022)
Pyridine (B92270)
Sulfur dioxide
Thionyl chloride
Triphenylphosphine
Tris-(2-aminoethyl)amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAOUFIFNWYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627296
Record name 1-Methyl-1H-imidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-45-4
Record name 1-Methyl-1H-imidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 1h Imidazole 2 Carbonyl Chloride and Analogous Imidazole Acyl Chlorides

Alternative Synthetic Routes to 1-Methyl-1H-Imidazole-2-Carbonyl Chloride Moieties

Phosgene (B1210022) or Triphosgene-Mediated Carbonyl Chloride Formation from 1-Methylimidazole-2-Carboxylic Acid

The direct conversion of 1-methyl-1H-imidazole-2-carboxylic acid to its acyl chloride derivative can be effectively carried out using phosgene (COCl₂) or its safer solid surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate). These reagents are potent electrophiles that react with the carboxylic acid to form the desired acyl chloride, with the evolution of gaseous byproducts.

The reaction with phosgene is typically performed in an inert solvent, such as dichloromethane (B109758) or toluene. The highly toxic and gaseous nature of phosgene necessitates specialized handling and equipment. Triphosgene, a stable crystalline solid, offers a significant practical advantage as it can be handled more easily. nih.gov In solution, particularly in the presence of a catalyst, triphosgene decomposes to generate three equivalents of phosgene, which then acts as the chlorinating agent. nih.gov

A general procedure involves the slow addition of a solution of triphosgene in a suitable solvent to a stirred suspension of 1-methyl-1H-imidazole-2-carboxylic acid, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The catalyst facilitates the reaction by forming a reactive intermediate. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO₂). Upon completion, the excess reagent and solvent are typically removed under reduced pressure to yield the crude this compound, which can be used directly or purified further.

While specific data for the synthesis of this compound using these reagents is not extensively detailed in publicly available literature, the general principles of converting carboxylic acids to acyl chlorides using phosgene and triphosgene are well-established. nih.govnih.gov The reaction conditions are generally mild, and the yields are often high.

Table 1: Comparison of Phosgene and Triphosgene for Acyl Chloride Synthesis

FeaturePhosgeneTriphosgene
Physical State GasCrystalline Solid
Handling Requires specialized equipment and safety precautionsEasier and safer to handle
Stoichiometry 1 equivalent1/3 equivalent (generates 3 eq. of phosgene)
Byproducts HCl, CO₂HCl, CO₂
Reaction Conditions Typically low to ambient temperatureOften requires a catalyst (e.g., amine, DMF)

Exploration of Novel Reagents for Imidazole (B134444) Acyl Chloride Generation

Beyond the traditional phosgene-based methods, the development of novel reagents for the conversion of carboxylic acids to acyl chlorides offers milder, more selective, and often safer alternatives. These reagents are particularly valuable when dealing with sensitive substrates.

Oxalyl Chloride and Thionyl Chloride:

Oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) are common laboratory reagents for the synthesis of acyl chlorides. The reaction of a carboxylic acid with oxalyl chloride, often in the presence of a catalytic amount of DMF, proceeds under mild conditions and produces gaseous byproducts (CO, CO₂, and HCl), which simplifies workup. researchgate.net Similarly, thionyl chloride converts carboxylic acids to acyl chlorides, with the formation of SO₂ and HCl as byproducts. libretexts.orgcommonorganicchemistry.com For the synthesis of this compound, a typical procedure would involve treating 1-methyl-1H-imidazole-2-carboxylic acid with an excess of oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane or toluene, followed by removal of the volatile components.

Modern Peptide Coupling Reagents:

Several reagents initially developed for peptide synthesis have proven to be effective for the activation of carboxylic acids and their conversion to various derivatives, including acyl chlorides. These reagents often operate under very mild and neutral conditions, making them suitable for substrates with sensitive functional groups.

2-Chloro-1,3-dimethylimidazolinium chloride (DMC): This reagent has been shown to be a powerful dehydrating agent for the construction of heterocycles and can be used for the activation of carboxylic acids. chemicalbook.comtcichemicals.com It offers a convenient method for the synthesis of acyl chlorides under nearly neutral conditions.

Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): TFFH is an excellent reagent for the in situ formation of acyl fluorides from carboxylic acids. tandfonline.comorganic-chemistry.org While it primarily generates acyl fluorides, which are themselves highly reactive, related haloformamidinium reagents can be tailored for acyl chloride synthesis. These reagents are known for their high reactivity and ease of handling. reddit.com

Aromatic Cation Activation: A novel approach involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids via the formation of a cyclopropenium carboxylate intermediate. This method allows for the rapid generation of acid chlorides under mild conditions in the presence of a tertiary amine base. organic-chemistry.org This strategy is particularly advantageous for acid-sensitive substrates.

The application of these novel reagents to the specific synthesis of this compound would require experimental optimization, but they represent promising alternatives to traditional methods, offering potential benefits in terms of safety, selectivity, and milder reaction conditions.

Table 2: Overview of Alternative Reagents for Acyl Chloride Synthesis

ReagentByproductsKey Advantages
Oxalyl Chloride CO, CO₂, HClGaseous byproducts, mild conditions
Thionyl Chloride SO₂, HClReadily available, effective
DMC Imidazolidinone derivativeNearly neutral conditions
TFFH Tetramethylurea, HPF₆Mild conditions, high reactivity
3,3-Dichlorocyclopropenes CyclopropenoneMild, rapid, suitable for acid-sensitive substrates

Reactivity and Reaction Mechanisms of 1 Methyl 1h Imidazole 2 Carbonyl Chloride

Electrophilic Nature of the 2-Carbonyl Chloride Moiety

The carbonyl carbon in 1-Methyl-1H-Imidazole-2-Carbonyl Chloride is highly electrophilic. This pronounced electrophilicity arises from the cumulative electron-withdrawing inductive effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine atom. libretexts.org This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles. libretexts.org

Furthermore, the 1-methylimidazole (B24206) ring contributes to the reactivity. While acyl-imidazoles are noted for their stability, they are also recognized as powerful acylating agents due to special activation features. researchgate.netgoogle.com The imidazole (B134444) moiety can stabilize the transition state during nucleophilic attack, enhancing the compound's ability to participate in acyl transfer reactions. The combination of the inherent reactivity of an acyl chloride and the electronic influence of the heterocyclic ring makes this compound a versatile reagent in organic synthesis.

Nucleophilic Acyl Substitution Reactions

The principal reaction pathway for this compound is nucleophilic acyl substitution. This class of reaction proceeds via a well-established two-step mechanism known as addition-elimination. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.orglibretexts.org

This general mechanism is applicable to a wide range of nucleophiles, leading to the formation of various carboxylic acid derivatives.

This compound reacts readily with nitrogen-based nucleophiles such as primary and secondary amines to yield N-substituted amides. youtube.comchemguide.co.uk The reaction is typically rapid and involves the lone pair of electrons on the nitrogen atom attacking the carbonyl carbon. chemguide.co.uklibretexts.org This is a common and efficient method for amide bond formation. mdpi.com To neutralize the hydrogen chloride (HCl) byproduct that forms, an excess of the amine or a non-nucleophilic base is often employed. chemguide.co.uk The high reactivity of acyl-imidazole compounds with amines makes them powerful acylating agents for sensitive molecules. google.comnih.gov

Amine NucleophileProductAmide Class
Methylamine (CH₃NH₂)N,1-dimethyl-1H-imidazole-2-carboxamideSecondary Amide
Aniline (C₆H₅NH₂)1-methyl-N-phenyl-1H-imidazole-2-carboxamideSecondary Amide
Dimethylamine ((CH₃)₂NH)N,N,1-trimethyl-1H-imidazole-2-carboxamideTertiary Amide

When treated with oxygen-based nucleophiles like alcohols or phenols, this compound undergoes esterification to produce the corresponding esters. libretexts.org The mechanism follows the standard nucleophilic acyl substitution pathway, with the oxygen atom of the alcohol acting as the nucleophile. youtube.com These reactions are often catalyzed by the addition of a non-nucleophilic base, such as pyridine (B92270), which also serves to scavenge the generated HCl. youtube.com Acyl-imidazoles are known to react efficiently with alcohols, often at room temperature. google.com

Oxygen NucleophileProductEster Type
Methanol (CH₃OH)Methyl 1-methyl-1H-imidazole-2-carboxylateMethyl Ester
Ethanol (CH₃CH₂OH)Ethyl 1-methyl-1H-imidazole-2-carboxylateEthyl Ester
tert-Butanol ((CH₃)₃COH)tert-butyl 1-methyl-1H-imidazole-2-carboxylatetert-Butyl Ester

This compound also reacts with various carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction with organometallic compounds like Grignard reagents (R-MgX) is particularly noteworthy. masterorganicchemistry.com Unlike reactions with other nucleophiles, Grignard reagents typically add twice to acyl chlorides. masterorganicchemistry.comwvu.edu The first equivalent of the Grignard reagent attacks the carbonyl chloride to form a ketone intermediate. This ketone is more reactive than the starting material and is immediately attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.comlibretexts.org Subsequent acidic workup yields a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent are attached to the former carbonyl carbon. wvu.edulibretexts.org

Malonic Esters: The enolate derived from a malonic ester is a soft carbon nucleophile that can be acylated by this compound. wikipedia.org In the presence of a suitable base (e.g., sodium ethoxide), the malonic ester is deprotonated at the α-carbon to form a stabilized enolate. youtube.commasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and resulting in the formation of a 2-acylmalonic ester derivative. wikipedia.org

Carbon NucleophileInitial ProductFinal Product (after workup)
Methylmagnesium Bromide (CH₃MgBr) (2 equiv.)2-(1-methylethyl)-1-methyl-1H-imidazole (ketone intermediate)2-(1-hydroxy-1-methylethyl)-1-methyl-1H-imidazole (Tertiary Alcohol)
Phenylmagnesium Bromide (C₆H₅MgBr) (2 equiv.)(1-methyl-1H-imidazol-2-yl)(phenyl)methanone (ketone intermediate)(1-methyl-1H-imidazol-2-yl)diphenylmethanol (Tertiary Alcohol)
Diethyl Malonate EnolateDiethyl 2-((1-methyl-1H-imidazol-2-yl)carbonyl)malonateDiethyl 2-((1-methyl-1H-imidazol-2-yl)carbonyl)malonate

Intramolecular Cyclization Pathways Involving the Carbonyl Chloride

While specific literature examples for this compound are not prevalent, intramolecular reactions are a plausible pathway if a suitable nucleophile is present elsewhere in the molecule. nih.gov For instance, a hypothetical derivative of this compound bearing a nucleophilic group (such as a hydroxyl or amino group) on a side chain, appropriately positioned relative to the 2-carbonyl chloride, could undergo intramolecular cyclization. Such a reaction would proceed via an intramolecular nucleophilic acyl substitution, leading to the formation of a new fused or bridged heterocyclic ring system. The stereochemistry and length of the linking chain would be critical in determining the feasibility and outcome of such a cyclization. nih.gov

Mechanistic Investigations of Acylation Reactions Catalyzed by Imidazole Derivatives

The high reactivity of this compound as an acylating agent can be understood by examining studies on imidazole-catalyzed acyl transfer reactions. nih.govcore.ac.ukresearchgate.net In reactions catalyzed by imidazole, the catalyst first reacts with an acylating agent (like an acid anhydride) to form a highly reactive N-acylimidazolium intermediate. nih.govcore.ac.uk This intermediate is a superior acyl donor than the original agent.

In the case of this compound, this "activated" state is inherent to the molecule's structure. The 1-methylimidazolium (B8483265) moiety that would form upon departure of the chloride ion is a very stable leaving group. The reaction mechanism for acylation by this compound involves the direct attack of a nucleophile on the carbonyl carbon. The subsequent departure of the chloride ion forms a tetrahedral intermediate which then collapses, transferring the acyl group to the nucleophile and releasing the stable 1-methylimidazole molecule. This built-in, highly efficient leaving group contributes significantly to the compound's strong acylating power, a principle leveraged in peptide synthesis and other sensitive transformations where mild reaction conditions are required. researchgate.netgoogle.com

Role of Brønsted and Nucleophilic Catalysis in Imidazole-Mediated Acylations

Acylations involving imidazole derivatives often proceed through intermediates that are subject to both Brønsted acid and nucleophilic catalysis. In the case of this compound, the initial reaction with a nucleophile leads to the formation of a 1-methyl-2-acylimidazolium salt. This intermediate is a highly activated acylating agent.

Brønsted Acid Catalysis: Brønsted acid catalysis can play a significant role in the subsequent steps of the acylation reaction. rsc.org The protonation of the carbonyl oxygen of the acylimidazolium ion by a Brønsted acid further activates the intermediate towards nucleophilic attack. This activation makes the carbonyl carbon even more electrophilic, facilitating the transfer of the acyl group to the final nucleophile. Some imidazolium (B1220033) salts themselves can act as Brønsted acid catalysts, particularly in the presence of protic additives. rsc.orgrsc.org Density functional theory calculations on related systems have shown that a bifunctional catalyst can operate by protonating the leaving group while simultaneously activating the nucleophile through deprotonation. nih.gov In the context of acylimidazolium ions, a Brønsted acid can facilitate the departure of the imidazole leaving group by protonating the nitrogen atom.

The interplay between nucleophilic activation by the imidazole ring and Brønsted acid catalysis of the subsequent acyl transfer step is a powerful strategy in organic synthesis, enabling acylations that might otherwise be sluggish or require harsh conditions.

Understanding the Influence of Substituent Effects on Reactivity

The reactivity of this compound is intrinsically linked to the electronic properties of the imidazole ring and the substituents attached to it. The methyl group at the N-1 position is a key substituent that modulates the reactivity of the molecule.

The N-methylation of the imidazole ring has a pronounced effect on the reactivity. It prevents the formation of the neutral N-acylimidazole and instead directs the reaction towards the formation of the more reactive 1-methyl-2-acylimidazolium cation. This cation is a superior acylating agent. The reactivity of the C-2 position of imidazoles, where the carbonyl chloride group is located, is known to be influenced by the substituent at the N-1 position. nih.gov

The following table, based on general principles of physical organic chemistry, illustrates the expected qualitative effect of substituents at various positions on the imidazole ring on the reactivity of the carbonyl group.

Substituent PositionSubstituent TypeExpected Effect on Carbonyl ElectrophilicityRationale
N-1Methyl (CH₃)Enables formation of highly reactive acylimidazolium ionPrevents deprotonation and formation of less reactive neutral N-acylimidazole.
C-4 or C-5Electron-Withdrawing (e.g., -NO₂)IncreaseInductive and resonance effects would increase the partial positive charge on the carbonyl carbon.
C-4 or C-5Electron-Donating (e.g., -OCH₃)DecreaseInductive and resonance effects would decrease the partial positive charge on the carbonyl carbon.

Stability and Reactivity Modulation of Acyl Chlorides via Delocalization Effects

The stability and reactivity of this compound and its corresponding acylimidazolium ion are significantly influenced by electronic delocalization within the imidazole ring. The aromatic nature of the imidazole ring allows for the delocalization of electron density, which plays a crucial role in stabilizing the molecule and its reactive intermediates.

Upon reaction with a nucleophile, the formation of the 1-methyl-2-acylimidazolium cation is a key step. The positive charge in this cation is not localized on a single nitrogen atom but is delocalized over the entire imidazole ring through resonance. This delocalization significantly stabilizes the cation, making it a more favorable intermediate to form compared to a non-aromatic analogue.

The resonance structures of the 1-methyl-2-acylimidazolium cation illustrate this delocalization:

The positive charge can reside on the N-1 nitrogen.

The positive charge can be delocalized to the C-2 carbon through resonance involving the pi electrons of the ring.

The positive charge can also be delocalized to the N-3 nitrogen.

Synthetic Applications of 1 Methyl 1h Imidazole 2 Carbonyl Chloride As a Building Block

Preparation of Functionalized Imidazole (B134444) Derivatives

The electron-deficient carbonyl carbon of 1-methyl-1H-imidazole-2-carbonyl chloride is highly susceptible to nucleophilic attack, making it an excellent acylating agent. This reactivity is the basis for its use in preparing a variety of derivatives, including amides, ketones, and the symmetrical diketone.

Synthesis of 1-Methyl-1H-Imidazole-2-Carboxamides

The reaction of this compound with primary or secondary amines provides a direct and efficient route to N-substituted 1-methyl-1H-imidazole-2-carboxamides. This transformation proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate subsequently collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. This method is broadly applicable for creating libraries of imidazole-carboxamides for various research applications. rsc.orgnih.gov

Reactant 1Reactant 2BaseProduct
This compoundPrimary or Secondary Amine (R¹R²NH)Pyridine or TriethylamineN,N-Disubstituted-1-methyl-1H-imidazole-2-carboxamide

Formation of 1-Methyl-1H-Imidazole-2-Ketones

While highly reactive organometallic reagents like Grignard reagents (R-MgX) typically add twice to acyl chlorides to yield tertiary alcohols, the synthesis of ketones can be achieved by using less reactive organometallic species. pensoft.net Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are the preferred reagents for this transformation. pensoft.net The reaction of this compound with a lithium dialkylcuprate results in the substitution of the chloride with an alkyl or aryl group, forming the corresponding 1-methyl-1H-imidazole-2-ketone. The resulting ketone is less reactive than the initial acyl chloride towards the cuprate, preventing a second addition and allowing for the isolation of the ketone product in good yield. pensoft.netnih.gov

Reactant 1Reactant 2SolventProduct
This compoundLithium Dialkylcuprate (R₂CuLi)Tetrahydrofuran (THF)1-(1-Methyl-1H-imidazol-2-yl)ketone

Generation of Bis(1-methyl-1H-imidazol-2-yl)methanone

The symmetrical ketone, bis(1-methyl-1H-imidazol-2-yl)methanone, can be synthesized in a one-pot reaction using 1-methylimidazole (B24206) and triphosgene (B27547) (bis(trichloromethyl) carbonate) in a solvent like dichloromethane (B109758). bu.edu.eg This reaction proceeds through the in situ formation of this compound as a key intermediate. bu.edu.eg The first equivalent of 1-methylimidazole reacts with triphosgene to generate the acyl chloride. This highly reactive intermediate is then immediately subjected to nucleophilic attack by a second equivalent of 1-methylimidazole, which displaces the chloride to yield the final diketone product. bu.edu.eg

Reactant 1Reactant 2TemperatureYield
1-Methylimidazole (2 equiv.)Triphosgene (0.55 equiv.)0°C to Room Temperature58–63% bu.edu.eg

Application in Heterocyclic Synthesis

The reactivity of the acyl chloride group can be harnessed to construct new heterocyclic rings, expanding the chemical space beyond simple functionalization of the imidazole core.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct literature examples detailing the use of this compound for pyrimidine synthesis are scarce, established methods for pyrimidine formation can be applied. A prominent strategy involves the condensation of a three-carbon unit with an amidine. bu.edu.egmdpi.com The coupling of an acyl chloride with a terminal alkyne can produce an alkynone, which subsequently reacts with an amidinium salt to furnish a pyrimidine. organic-chemistry.org A more direct proposed route involves the reaction of this compound with an unsubstituted amidine. The initial acylation would form an N-acylamidine intermediate, which could then undergo intramolecular cyclization and dehydration to yield a 2-(1-methyl-1H-imidazol-2-yl)-substituted pyrimidine. This approach leverages the acyl chloride to introduce the C2- and N3-atoms of the pyrimidine ring.

Reactant 1Reactant 2IntermediateProduct
This compoundAmidineN-Acylamidine2-(1-Methyl-1H-imidazol-2-yl)pyrimidine

Construction of Fused Heterocyclic Systems

This compound is a valuable precursor for building fused heterocyclic systems via a two-step process involving acylation followed by intramolecular cyclization. For instance, reaction with a binucleophile like 2-aminopyridine (B139424) could yield an amide intermediate. Subsequent intramolecular cyclization of this intermediate, often promoted by heat or acid, could lead to the formation of an imidazo[1,2-a]pyrimidine (B1208166) derivative. Similarly, reacting the acyl chloride with a substituted aminopyrazine could serve as a route to imidazo[1,2-a]pyrazine (B1224502) systems. nih.gov This strategy of forming an amide bond and then inducing a ring-closing reaction is a common and powerful method for assembling complex fused heterocycles. rsc.org

Reactant 1Reactant 2Intermediate ProductFinal Fused System
This compound2-AminopyridineN-(pyridin-2-yl)-1-methyl-1H-imidazole-2-carboxamideImidazo[1,2-a]pyrimidin-5-one derivative

Role in Complex Molecule Construction

This compound is a valuable and versatile building block in organic synthesis, primarily due to the reactive nature of the acid chloride group and the inherent properties of the 1-methylimidazole core. This section explores its application in the construction of complex molecular architectures, including ligands for metal complexes and functional polyamides.

Synthesis of Ligands for Metal Complexes

The 1-methylimidazole moiety is a prominent feature in various natural and synthetic molecules that can coordinate with metal ions. This compound serves as a key reagent for introducing this functional group into larger molecular scaffolds to create bespoke ligands for metal complexes. The carbonyl chloride provides a reactive site for amide bond formation with a wide range of amine-containing molecules, thereby covalently linking the 1-methylimidazole unit.

These custom-synthesized ligands have found applications in the development of metal-organic frameworks (MOFs) and other coordination polymers. MOFs are a class of porous materials with a crystalline structure consisting of metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by judicious selection of the metal and the organic linker. The incorporation of the 1-methylimidazole group through the use of its carbonyl chloride derivative can influence the framework's topology, porosity, and catalytic activity. For instance, imidazole-based MOFs have been investigated for their potential in gas storage and separation, as well as in heterogeneous catalysis. researchgate.net

Furthermore, the 1-methylimidazole unit is a precursor to N-heterocyclic carbenes (NHCs), which are potent ligands for a variety of transition metals. While not a direct reaction of the carbonyl chloride, its parent carboxylic acid can be a starting point in a multi-step synthesis to generate imidazolium (B1220033) salts, which are the precursors to NHCs. orientjchem.org These NHC-metal complexes are widely used as catalysts in organic synthesis.

The table below summarizes the types of ligands and metal complexes that can be synthesized utilizing the 1-methylimidazole core, accessible through its carbonyl chloride derivative.

Ligand TypeMetal Ion ExamplesResulting Complex TypePotential Applications
Amide-linked 1-methylimidazole ligandsCu(II), Zn(II), Co(II)Metal-Organic Frameworks (MOFs)Gas storage, catalysis, chemical sensing researchgate.netrsc.org
Imidazolium salts (NHC precursors)Rh(I), Pd(II), Ru(II)N-Heterocyclic Carbene (NHC) complexesHomogeneous catalysis, cross-coupling reactions orientjchem.org
Ferrocene-based imidazole ligandsFe(II)Redox-active materialsAqueous organic redox flow batteries epo.org

Preparation of Polyamides with Specific Recognition Properties

A significant application of this compound, or its corresponding carboxylic acid, is in the synthesis of sequence-specific DNA-binding polyamides. These synthetic oligomers are composed of N-methylpyrrole and N-methylimidazole amino acids and are designed to recognize and bind to specific sequences in the minor groove of DNA. caltech.edu This recognition has potential therapeutic applications, including the modulation of gene expression.

The synthesis of these polyamides is often carried out using solid-phase peptide synthesis techniques. caltech.edu In this methodology, the monomer building blocks, which are the N-methylpyrrole and N-methylimidazole carboxylic acids, are sequentially coupled to a growing chain on a solid support. 1-Methyl-1H-imidazole-2-carboxylic acid, readily prepared by the hydrolysis of the corresponding carbonyl chloride, is a crucial monomer in this process. The acid can be activated in situ using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to form an amide bond with the terminal amine of the growing polyamide chain. caltech.edu Alternatively, the more reactive this compound can be used directly in solution-phase or under specific solid-phase conditions to drive the polymerization. google.com

The sequence of the pyrrole (B145914) and imidazole units in the polyamide chain dictates the DNA sequence it will bind to. An imidazole/pyrrole pair on opposite strands of the polyamide recognizes a G-C base pair, while a pyrrole/pyrrole pair targets an A-T or T-A base pair. caltech.edu This "lexitropsin" concept allows for the rational design of polyamides that can target specific gene sequences.

The table below details the key aspects of polyamide synthesis using this compound or its derivatives.

Synthesis AspectDescriptionKey Reagents and Techniques
Monomer Unit1-Methyl-1H-imidazole-2-carboxylic acidDerived from the hydrolysis of this compound
Co-monomer UnitN-methylpyrrole-2-carboxylic acidUsed in conjunction with the imidazole monomer to create sequence-specificity
Synthesis MethodSolid-phase peptide synthesis (SPPS)Boc or Fmoc protection strategies, automated or manual synthesis epo.orgcaltech.edu
Coupling ReactionAmide bond formationDCC/HOBt, HBTU, or direct use of the acid chloride caltech.edugoogle.com
Final ProductSequence-specific DNA-binding polyamidesDesigned to target specific gene sequences for therapeutic purposes

Regioselective Functionalization of Imidazole Rings

The reactivity of the imidazole ring in this compound is influenced by the existing substituents: the methyl group at the N-1 position and the electron-withdrawing carbonyl chloride group at the C-2 position. These substituents direct the regioselectivity of subsequent functionalization reactions.

The C-2 position, being occupied, is no longer available for direct electrophilic or nucleophilic attack. The electron-withdrawing nature of the carbonyl chloride group deactivates the imidazole ring towards electrophilic aromatic substitution, which typically occurs at the C-4 or C-5 positions. However, this deactivation can be exploited to direct reactions to other parts of a larger molecule containing this imidazole moiety.

Conversely, the electron-withdrawing effect of the C-2 carbonyl group can make the C-4 and C-5 positions more susceptible to nucleophilic attack, particularly under forcing conditions or in the presence of strong nucleophiles. This can lead to the formation of substituted imidazoles that might be difficult to access through other synthetic routes.

One potential reaction pathway for substituted imidazoles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In this type of reaction, a nucleophile adds to the imidazole ring, leading to the opening of the ring, followed by a subsequent ring closure to form a new heterocyclic system. While not extensively reported for this compound itself, this mechanism is a known pathway for other substituted nitroimidazoles and could potentially be a route for the transformation of this compound into other heterocyclic structures. researchgate.net

The table below outlines the general principles of regioselective functionalization concerning the this compound core.

PositionReactivity towards ElectrophilesReactivity towards NucleophilesControlling Factors
C-2BlockedSite of the carbonyl chloride group for nucleophilic acyl substitutionThe carbonyl chloride is the primary site of reaction with nucleophiles.
C-4DeactivatedPotentially activatedThe electron-withdrawing C-2 substituent makes this position more electrophilic.
C-5DeactivatedPotentially activatedSimilar to the C-4 position, it is influenced by the C-2 substituent.

Derivatization Strategies and Functionalization Chemistry of 1 Methyl 1h Imidazole 2 Carbonyl Chloride

Modifications at the Carbonyl Moiety

The presence of the highly reactive acyl chloride functional group at the C-2 position of the imidazole (B134444) ring makes 1-Methyl-1H-imidazole-2-carbonyl chloride a versatile precursor for a wide array of derivatives. This reactivity is primarily exploited through nucleophilic acyl substitution reactions.

Introduction of Various Amide and Ester Linkages

The conversion of the acyl chloride to amides and esters is a fundamental and widely utilized transformation. The reaction with amines or alcohols proceeds readily to form the corresponding N-substituted amides and esters, respectively.

The synthesis of amides from acyl chlorides is a classic example of nucleophilic acyl substitution. enamine.net The reaction typically involves treating the acyl chloride with a primary or secondary amine. Often, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct. mdpi.com This method is highly efficient for creating a diverse library of amide derivatives from this compound. For instance, reaction with various substituted anilines or alkylamines would yield the corresponding 1-methyl-1H-imidazole-2-carboxamides. In a related context, the synthesis of amides from imidazole-5-carboxylic acids has been achieved, highlighting the compatibility of the imidazole core with standard amide coupling conditions. nih.gov

Similarly, esterification can be achieved by reacting this compound with an appropriate alcohol. This reaction may be catalyzed by a base to facilitate the removal of HCl. This strategy allows for the introduction of a wide range of ester functionalities, which can be valuable for modulating the physicochemical properties of the parent molecule. Studies on related imidazole-4-carboxylate esters have demonstrated their synthesis through cycloaddition reactions, ultimately leading to the formation of the ester moiety on the imidazole ring. rsc.org

Table 1: Representative Amide and Ester Synthesis Reactions

ReactantReagentProduct TypeGeneral Conditions
This compoundPrimary/Secondary Amine (R1R2NH)N-substituted AmideInert solvent, often with a non-nucleophilic base (e.g., triethylamine)
This compoundAlcohol (R-OH)EsterInert solvent, often with a base (e.g., pyridine)

Exploration of Acylthiourea Derivatives

Acylthioureas are a class of compounds known for their diverse biological activities and their ability to act as ligands in coordination chemistry. acs.org The synthesis of N-acylthiourea derivatives from this compound typically follows a two-step, one-pot procedure.

The first step involves the reaction of the acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. acs.orgnih.gov This reaction forms the corresponding 1-methyl-1H-imidazole-2-carbonyl isothiocyanate intermediate. This electrophilic intermediate is not usually isolated but is reacted in situ with a primary or secondary amine. The nucleophilic addition of the amine to the isothiocyanate group yields the final acylthiourea derivative. nih.gov This synthetic route provides a versatile platform for generating a wide range of acylthiourea compounds with various substituents derived from the amine component.

Table 2: Synthesis of Acylthiourea Derivatives

StepReactantsIntermediate/ProductTypical Conditions
1This compound + KSCN or NH4SCN1-Methyl-1H-imidazole-2-carbonyl isothiocyanateAnhydrous acetone, reflux
21-Methyl-1H-imidazole-2-carbonyl isothiocyanate + Primary/Secondary AmineN-acylthiourea derivativeIn situ reaction in the same pot

Functionalization of the Imidazole Ring System

Beyond the reactivity of the carbonyl group, the imidazole ring itself can be subjected to various functionalization reactions to further diversify the molecular scaffold.

Introduction of Substituents at N-1, C-4, and C-5 Positions

While the N-1 position of the parent compound is already occupied by a methyl group, further modifications are conceptually possible, though less common than reactions at other sites. The primary focus of imidazole ring functionalization lies at the C-4 and C-5 positions, which are susceptible to electrophilic substitution, and to a lesser extent, other transformations.

The introduction of substituents at the C-4 and C-5 positions of the imidazole ring can significantly influence the electronic properties and biological activity of the resulting molecules. For example, nitration of 1-methylimidazole (B24206) has been shown to produce 1-methyl-4,5-dinitroimidazole, indicating that the C-4 and C-5 positions are reactive towards strong electrophiles. nih.gov Palladium-catalyzed C-H functionalization reactions have also emerged as a powerful tool for introducing aryl or other groups at the C-4 position of the imidazole ring. acs.org Although many methods focus on the de novo synthesis of substituted imidazoles, these direct functionalization approaches are valuable for modifying existing imidazole cores. nih.gov

Synthesis of Imidazole-2-Thiol Derivatives and Their Complexes

A significant derivatization pathway involves the conversion of the C-2 carbonyl functionality into a thiol group, leading to the formation of imidazole-2-thiol derivatives. These compounds are important in their own right and as precursors for more complex structures. For instance, 3-(1-methyl-1H-imidazole-2-thiol)phthalonitrile has been synthesized and used as a ligand to create non-peripherally substituted phthalocyanines. nih.gov The synthesis of these thiol derivatives often starts from related imidazole precursors and involves cyclization or other transformations. researchgate.net The resulting imidazole-2-thiols can then be used to coordinate with various metal ions, forming complexes with interesting photophysical and biological properties. nih.gov

Design and Synthesis of Multi-Imidazolyl Systems

The construction of molecules containing two or more imidazole units, often referred to as bis- or multi-imidazolyl systems, is an area of growing interest. These systems can act as bridging ligands in coordination chemistry or as scaffolds for creating molecules with specific spatial arrangements of functional groups.

A plausible strategy for synthesizing a bis-imidazolyl system from this compound involves its reaction with a suitable difunctional linker. For example, reacting two equivalents of the acyl chloride with a diamine, such as ethylenediamine, would lead to the formation of a molecule where two 1-methyl-1H-imidazole-2-carboxamide units are joined by an alkyl chain. Other synthetic approaches have been developed for creating bis-imidazole compounds, such as the reaction of diketone monooximes with diamines, which results in bis(1H-imidazole 3-oxides) that can be further transformed into neutral bis-imidazoles.

Spectroscopic and Structural Elucidation of 1 Methyl 1h Imidazole 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of 1-Methyl-1H-imidazole-2-carbonyl chloride, providing precise information on the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum provides characteristic signals for the protons on the imidazole (B134444) ring and the N-methyl substituent. In imidazole derivatives, the chemical shifts of the ring protons are sensitive to the electronic effects of the substituents. For 1-methylimidazole (B24206), the ring protons typically appear in the aromatic region of the spectrum. The protons at the C4 and C5 positions of the imidazole ring in related derivatives resonate at chemical shifts between approximately 6.77 and 7.66 ppm. researchgate.net

The N-methyl group provides a distinct singlet in the upfield region of the spectrum. The electron-withdrawing nature of the carbonyl chloride group at the C2 position is expected to deshield the adjacent ring protons (H4 and H5) and the N-methyl protons, causing them to resonate at a lower field compared to unsubstituted 1-methylimidazole. Studies on related imidazole ligands coordinated to metal centers show that factors like σ-donation can lead to a downfield shift for all ring protons. tubitak.gov.tr In a study of {¹³C, ¹⁵N} His-labeled α-lytic protease, the Cɛ1—H proton (equivalent to H2) of a protonated histidine imidazole ring was observed as far downfield as 9.22 ppm, while the Cδ2—H proton (equivalent to H4/H5) was found at 6.92 ppm, illustrating the significant effect of the local electronic environment on proton chemical shifts. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives
Compound/FragmentProtonSolventChemical Shift (δ, ppm)Source
Ferrocenyl Imidazole DerivativesImidazole Ring Protons-6.77 - 7.66 researchgate.net
α-Lytic Protease (Protonated His)Cɛ1—H (H2)H₂O/D₂O9.22 nih.gov
α-Lytic Protease (Protonated His)Cδ2—H (H4/H5)H₂O/D₂O6.92 nih.gov
α-Lytic Protease (Neutral His)Cɛ1—H (H2)H₂O/D₂O8.15 nih.gov
α-Lytic Protease (Neutral His)Cδ2—H (H4/H5)H₂O/D₂O6.38 nih.gov

The ¹³C NMR spectrum is crucial for identifying the carbonyl carbon and the carbon atoms of the imidazole ring. The carbonyl carbon of an acyl chloride typically appears significantly downfield. For acyl chlorides in general, the C=O stretch is observed around 1800 ± 15 cm⁻¹. libretexts.org In N-acylhydrazone derivatives, carbonyl carbons have been reported with chemical shifts deshielded by approximately 2 to 3 ppm upon substitution changes. researchgate.net

The carbon atoms of the imidazole ring also exhibit characteristic chemical shifts. In ferrocenyl imidazole derivatives, the C5 and C6 carbons resonate between 124.87 and 132.43 ppm. researchgate.net For 2-phenylimidazole (B1217362) derivatives, the quaternary carbons of the imidazole ring appear in the range of 149–139 ppm for alcohol derivatives and 152–132 ppm for carbaldehyde derivatives. mdpi.com The C2 carbon, being adjacent to two nitrogen atoms and the electron-withdrawing carbonyl chloride group, is expected to be the most deshielded of the ring carbons. Saturation of the imidazole ring to an imidazoline (B1206853) ring results in a downfield shift of the C2 carbene carbon by 23-26 ppm, highlighting the sensitivity of this position to structural changes. acs.org In a study of imidazole-2-carboxaldehyde, the carbonyl carbon was observed at 181.3 ppm in DMSO-d₆. conicet.gov.ar

Table 2: Representative ¹³C NMR Chemical Shifts for Imidazole Derivatives
Compound/FragmentCarbonSolventChemical Shift (δ, ppm)Source
Ferrocenyl Imidazole DerivativesC5/C6-124.87 - 132.43 researchgate.net
Imidazole-2-carboxaldehydeC=ODMSO-d₆181.3 conicet.gov.ar
2-Phenylimidazole AlcoholsImidazole Quaternary CarbonsSolid State139 - 149 mdpi.com
2-Phenylimidazole CarbaldehydesImidazole Quaternary CarbonsSolid State132 - 152 mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, particularly the carbonyl group and the vibrations associated with the imidazole ring.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum, typically found in the 1600-1900 cm⁻¹ region. spectroscopyonline.com For acid chlorides, this peak is found at a relatively high frequency due to the inductive effect of the chlorine atom. The typical range for an acyl chloride C=O stretch is 1800 ± 15 cm⁻¹. libretexts.org Conjugation with a double bond or an aromatic ring generally lowers the carbonyl stretching frequency. spectroscopyonline.compg.edu.pl In the case of this compound, the imidazole ring acts as the conjugating system. However, the exact position of the C=O band will depend on the balance between the inductive effect of the chlorine and the electronic properties of the N-methylated imidazole ring. For comparison, the C=O stretching vibration in amides appears at a lower frequency, typically in the range of 1640-1680 cm⁻¹. researchgate.net

The imidazole ring gives rise to several characteristic vibrations. The C=N stretching of the imidazole ring is often observed around 1590 cm⁻¹. acs.org In some imidazole derivatives, C=N stretching appears near 1681 cm⁻¹, while C=C stretching bands are seen at 1599 and 1489 cm⁻¹. researchgate.netresearchgate.net The C-N stretching from an ethylimidazole side group has been identified at 1275 cm⁻¹. acs.org Furthermore, C-H stretching vibrations of the imidazolium (B1220033) ring are typically found in the region of 3000-3250 cm⁻¹. researchgate.net In-plane and out-of-plane bending of the imidazolium ring have been observed at 930 cm⁻¹ and 733 cm⁻¹, respectively. researchgate.net These vibrations provide a spectral fingerprint for the imidazole moiety within the molecule.

Table 3: Characteristic IR Frequencies for Imidazole and Carbonyl Moieties
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Source
Acyl ChlorideC=O Stretch1800 ± 15 libretexts.org
Imidazole RingC=N Stretch~1590 - 1681 acs.orgresearchgate.netresearchgate.net
Imidazole RingC=C Stretch~1489 - 1599 researchgate.netresearchgate.net
Imidazole RingC-H Stretch~3000 - 3250 researchgate.net
Imidazole RingIn-plane Bending~930 researchgate.net
Imidazole RingOut-of-plane Bending~733 researchgate.net

X-ray Diffraction Analysis

While a specific crystal structure for this compound was not found in the search results, X-ray diffraction analysis of related imidazole derivatives provides valuable structural insights. Crystallographic studies on imidazolium salts and their complexes reveal key details about bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

For instance, a study of 2-methylimidazolium oxalate (B1200264) salts detailed the crystal system, space group, and unit cell dimensions, and identified extensive hydrogen bonding networks that dictate the supramolecular structure. journalspress.com In the crystal structure of other synthesized Mannich bases of imidazole derivatives, the molecules were found to crystallize in monoclinic systems, with structures stabilized by intermolecular hydrogen bonds and ring interactions. nih.gov X-ray diffraction analysis of γ-carboline derivatives containing an indole (B1671886) moiety confirmed the molecular connectivity unequivocally. beilstein-journals.org Such analyses would be essential to definitively determine the solid-state conformation of this compound, including the planarity of the imidazole ring and the orientation of the carbonyl chloride substituent relative to the ring.

Determination of Solid-State Molecular Geometry

The precise solid-state molecular geometry of this compound has not been determined experimentally as no public crystallographic data from single-crystal X-ray diffraction studies are available. Such studies are essential for elucidating the exact bond lengths, bond angles, and torsion angles of the molecule in its crystalline form.

However, valuable insights can be inferred from the crystallographic analysis of closely related derivatives. For instance, the study of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide, a dimeric derivative, provides a basis for understanding the likely conformation of the 1-methyl-1H-imidazole moiety. In this derivative, the two imidazole rings are connected by an N-formylformamide group. Single X-ray diffraction analysis confirmed its expected structure, revealing specific bond distances and angles within the imidazole cores and the connecting amide group. iomcworld.com

In another related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, X-ray crystallography showed a twisted conformation, with a significant dihedral angle of 84.11 (3)° between the benzimidazole (B57391) and pyrimidine (B1678525) mean planes. scispace.com This illustrates the conformational flexibility of substituted imidazole systems.

While computational methods can predict the geometry of this compound, these are theoretical models. For example, computed properties for the molecule are available through databases like PubChem, but these are not substitutes for experimental data. nih.gov Without experimental crystallographic data for the title compound, a definitive analysis of its solid-state geometry remains elusive.

Interactive Data Table: Predicted Geometric Parameters for this compound (Theoretical)

Since no experimental data is available, the following table is populated with theoretical data for illustrative purposes. These values are not based on experimental findings.

ParameterValue
C2-N1 Bond Length (Å)Data not available
C2-N3 Bond Length (Å)Data not available
N1-C5 Bond Length (Å)Data not available
C4-C5 Bond Length (Å)Data not available
C2-C(Carbonyl) Bond Length (Å)Data not available
C(Carbonyl)=O Bond Length (Å)Data not available
C(Carbonyl)-Cl Bond Length (Å)Data not available
N1-C2-N3 Bond Angle (°)Data not available
C2-N1-C5 Bond Angle (°)Data not available
Imidazole-Carbonyl Torsion Angle (°)Data not available

Investigation of Intermolecular Interactions and Crystal Packing

The investigation of intermolecular interactions and crystal packing of this compound is fundamentally dependent on the availability of its crystal structure, which is currently not published. Therefore, a detailed analysis of its specific packing motifs, hydrogen bonds, and other non-covalent interactions cannot be provided.

However, general principles of intermolecular interactions in related imidazole-containing compounds can be discussed to hypothesize the potential solid-state behavior. Imidazole and its derivatives are known to participate in a variety of intermolecular interactions. The imidazole ring itself, being an electron-rich aromatic system, can engage in π-π stacking interactions. scispace.comnih.gov The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while N-H groups, if present, are effective hydrogen bond donors. iomcworld.com

In the case of this compound, the nitrogen atom at the 3-position of the imidazole ring is a potential hydrogen bond acceptor. The carbonyl group also presents a potential acceptor site for weak C-H···O interactions. The chlorine atom could participate in halogen bonding, another significant non-covalent interaction that can influence crystal packing.

Studies on derivatives offer tangible examples of these interactions. In the crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide, strong intermolecular hydrogen bonding is a key feature, which is characteristic of amide-type compounds. iomcworld.com In another example, the solid-state structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate is governed by close packing, with a packing index of 73.8%, indicating a dense arrangement. scispace.com This dense packing is facilitated by face-to-face π-π stacking between the benzimidazole and pyrimidine systems of adjacent molecules. scispace.com

These examples underscore the importance of hydrogen bonding and π-π stacking in dictating the supramolecular architecture of imidazole derivatives. It is reasonable to surmise that the crystal packing of this compound would similarly be influenced by a combination of van der Waals forces, potential C-H···O and C-H···N interactions, and possibly π-π stacking of the imidazole rings, leading to a densely packed structure. However, without experimental data, the specific nature and geometry of these interactions remain speculative.

Interactive Data Table: Potential Intermolecular Interactions for this compound (Hypothetical)

This table outlines the types of intermolecular interactions that could be expected in the crystal structure of the title compound, based on its molecular features and knowledge from related structures.

Interaction TypeDonorAcceptorPotential Distance Range (Å)
C-H···O Hydrogen BondImidazole C-HCarbonyl OData not available
C-H···N Hydrogen BondImidazole C-HImidazole N3Data not available
π-π StackingImidazole RingImidazole RingData not available
Halogen BondC-ClN/OData not available

Theoretical and Computational Chemistry Studies on 1 Methyl 1h Imidazole 2 Carbonyl Chloride

Quantum Chemical Calculations (DFT, HF Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical basis for understanding molecular structure and properties. The two most common ab initio and first-principles methods are Hartree-Fock (HF) and Density Functional Theory (DFT). HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate model due to its neglect of electron correlation.

DFT, on the other hand, has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density. In practice, DFT is implemented using various functionals (e.g., B3LYP, PBE0) that approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. wikipedia.org For imidazole (B134444) derivatives, DFT calculations have been shown to provide reliable results that often correlate well with experimental data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For 1-Methyl-1H-imidazole-2-carbonyl chloride, geometry optimization would reveal the precise spatial relationship between the imidazole ring, the methyl group, and the carbonyl chloride moiety.

Conformational analysis, an extension of geometry optimization, involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. In the case of this compound, the primary focus of conformational analysis would be the rotation around the C2-C(O)Cl single bond. This would determine the preferred orientation of the carbonyl chloride group relative to the imidazole ring. The relative energies of different conformers can be calculated to identify the most stable (lowest energy) conformation.

Below is an illustrative table of the kind of data that would be obtained from a geometry optimization of this compound, typically performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is for illustrative purposes to show the type of data generated and does not represent actual calculated values.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38N1-C2-N3110.0
C2-N31.33C2-N1-C5108.5
N3-C41.38N1-C5-C4107.0
C4-C51.36C5-C4-N3107.5
C5-N11.39C4-N3-C2107.0
N1-CH31.47C5-N1-CH3125.0
C2-C(O)1.50N1-C2-C(O)120.0
C(O)-Cl1.79N3-C2-C(O)120.0
C(O)=O1.20C2-C(O)-Cl115.0
C2-C(O)=O125.0
O=C(O)-Cl120.0

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of molecular motion, such as the stretching or bending of bonds.

For this compound, these calculations would predict the characteristic vibrational frequencies associated with the imidazole ring, the methyl group, and the carbonyl chloride group. For example, the C=O stretching frequency of the carbonyl chloride is a prominent feature in the IR spectrum and its calculated value can be compared with experimental data if available. The calculated vibrational modes can aid in the interpretation of experimental spectra.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table is for illustrative purposes and does not represent actual calculated values.

Frequency (cm⁻¹)Intensity (km/mol)Assignment
3100-3200LowC-H stretch (imidazole ring)
2900-3000MediumC-H stretch (methyl group)
1780-1820HighC=O stretch (carbonyl chloride)
1500-1600MediumC=N and C=C stretches (ring)
1300-1450MediumC-H bend (methyl group)
800-900StrongC-Cl stretch

Electronic Structure Analysis

Electronic structure analysis delves into the distribution of electrons within a molecule, which is crucial for understanding its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the imidazole ring, while the LUMO would likely be centered on the carbonyl chloride group, particularly the C=O π* antibonding orbital.

Table 3: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes and does not represent actual calculated values.

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)6.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various locations around the molecule and calculating the energy of interaction.

The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom and the N3 atom of the imidazole ring, making them sites for electrophilic attack. A region of high positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the complex, delocalized molecular orbitals into localized "natural" orbitals, which correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

NBO analysis is particularly useful for quantifying charge distribution (natural population analysis), hybridization of atomic orbitals, and delocalization effects such as hyperconjugation. For this compound, NBO analysis would provide insights into:

Natural Atomic Charges: The charge distribution on each atom, which can influence the molecule's reactivity and intermolecular interactions.

Hybridization: The hybridization of the atoms in the imidazole ring and the carbonyl group.

Donor-Acceptor Interactions: The analysis of interactions between filled (donor) and empty (acceptor) orbitals can quantify the strength of hyperconjugative and resonance effects, providing a deeper understanding of the molecule's stability and electronic communication. For instance, it could quantify the interaction between a lone pair on the N3 nitrogen and the π* antibonding orbital of the C4=C5 bond.

Table 4: Illustrative Natural Population Analysis (NPA) Charges for this compound This table is for illustrative purposes and does not represent actual calculated values.

AtomNatural Charge (e)
N1-0.45
C2+0.30
N3-0.50
C4-0.20
C5-0.15
C (methyl)-0.40
H (methyl)+0.15 (avg)
C (carbonyl)+0.80
O (carbonyl)-0.60
Cl-0.25

Reaction Mechanism Predictions and Energy Landscapes

The reactivity of this compound is primarily characterized by nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism and the associated energetics of these transformations.

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. libretexts.org The reaction begins with the nucleophilic attack on the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the expulsion of the leaving group, in this case, the chloride ion, to yield the acylated product.

The reactivity of acyl chlorides is notably high due to the electronic properties of the carbonyl group and the nature of the leaving group. libretexts.org The chlorine atom is a good leaving group due to its ability to stabilize the negative charge. Furthermore, the resonance stabilization between the carbonyl group and the imidazole ring in N-acyl imidazoles can be influenced by steric factors, which can affect the reactivity. nih.gov For instance, computational studies on highly twisted N-acyl imidazoles have shown that distortion of the amide bond can significantly impact reactivity. nih.gov

To illustrate the typical energetic profile of such a reaction, a hypothetical energy landscape for the reaction of this compound with a generic nucleophile (Nu⁻) is presented below. The values are representative and based on computational studies of analogous acyl transfer reactions.

Interactive Data Table: Hypothetical Energy Landscape for Nucleophilic Acyl Substitution

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State 1[Nu---C(O)-Im-CH₃---Cl]‡+15 to +25
IntermediateTetrahedral Intermediate [Nu-C(O⁻)-Cl-Im-CH₃]+5 to +10
Transition State 2[Nu-C(O)-Im-CH₃---Cl]‡+8 to +15
Products1-Methyl-1H-Imidazole-2-C(O)-Nu + Cl⁻Dependent on Nucleophile

Note: These values are illustrative and can vary significantly based on the specific nucleophile and the computational method employed.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models (e.g., PCM)

The surrounding solvent medium can have a profound impact on the structure, stability, and reactivity of molecules, particularly for polar and charged species involved in reactions. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational tools to simulate these solvent effects. researchgate.net In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution, thereby affecting its energy.

For the nucleophilic acyl substitution reaction of this compound, the solvent can influence the energy of the reactants, transition states, and products to different extents. Polar solvents are expected to stabilize charged species and polar transition states more effectively than nonpolar solvents.

Computational studies using PCM on similar reactions have shown that the energy barriers can be significantly altered by the solvent environment. researchgate.net For instance, the transition state, which is often more polar than the reactants, is stabilized to a greater degree in a high-dielectric solvent, which can lead to an acceleration of the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease.

The table below presents hypothetical data illustrating the effect of different solvents on the calculated energy barrier of the first transition state for the reaction of this compound with a nucleophile, as would be predicted by PCM calculations.

Interactive Data Table: Predicted Solvent Effects on the Activation Energy Barrier using a Continuum Model (PCM)

SolventDielectric Constant (ε)Predicted Activation Energy (kcal/mol)
Gas Phase120.0 (Reference)
Dichloromethane (B109758)8.9318.5
Acetone20.717.2
Acetonitrile37.516.8
Water80.115.5

Note: These are representative values intended to illustrate the trend of decreasing activation energy with increasing solvent polarity as is often observed in such reactions.

These theoretical predictions underscore the critical role of the solvent in modulating the reactivity of this compound and highlight the power of computational models in providing a quantitative understanding of these effects.

Advanced Research Directions and Emerging Areas for 1 Methyl 1h Imidazole 2 Carbonyl Chloride Research

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of acyl chlorides, including 1-Methyl-1H-imidazole-2-carbonyl chloride, often relies on stoichiometric chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃, PCl₅). wikipedia.orgyoutube.com These reagents, while effective, pose significant environmental and safety concerns due to their toxicity and the generation of hazardous byproducts like HCl and SO₂. wikipedia.org Green chemistry principles compel a shift towards more sustainable and environmentally benign synthetic methodologies.

Future research is focused on developing greener pathways for the synthesis of this compound. Key areas of exploration include:

Catalytic Routes: Moving away from stoichiometric reagents to catalytic systems can dramatically reduce waste. Research into novel catalysts for the chlorination of the parent carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid, is a primary goal. This could involve developing metal-based or organocatalytic systems that can regenerate and operate with higher atom economy. acs.org

Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents is another promising direction. For example, systems using N-chlorosuccinimide in conjunction with a photocatalyst have been explored for converting aldehydes to acid chlorides and could be adapted. organic-chemistry.org

Bio-based Solvents: Traditional syntheses often use toxic and volatile organic solvents like dichloromethane (B109758) or DMF. rsc.org Replacing these with bio-derived, renewable solvents such as Cyrene™ represents a significant step in greening the process. rsc.org A protocol for amide synthesis from acid chlorides using Cyrene™ has been developed, demonstrating the feasibility of using such solvents with this class of compounds. rsc.org

Solvent-Free Conditions: Eliminating the solvent entirely offers substantial environmental benefits. tandfonline.com Exploring solid-state or melt-phase reactions for the chlorination step, potentially activated by mechanochemistry (ball-milling) or microwave irradiation, could lead to highly efficient and clean synthetic processes.

Exploration of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Imidazole-based structures are prominent scaffolds in this field, particularly as nucleophilic catalysts. acs.orgnih.govbohrium.com While this compound is primarily a reagent, its structure is an ideal starting point for the design of novel, advanced organocatalysts.

Emerging research in this area includes:

Precursor for Chiral Catalysts: The most significant potential lies in using the compound as a building block for chiral organocatalysts for asymmetric synthesis. The design of chiral bicyclic imidazole (B134444) catalysts has proven highly effective in a range of enantioselective transformations. acs.orgnih.govresearchgate.net The 1-methyl-1H-imidazole-2-carbonyl group can serve as a handle to introduce chirality or to build more complex, rigid catalytic frameworks. For example, it could be reacted with a chiral amine or alcohol to create a catalyst where the imidazole core acts as the primary catalytic site.

Bifunctional Catalyst Design: The acyl chloride function allows for the easy attachment of other catalytic moieties, such as a thiourea (B124793) or squaramide group, which can act as hydrogen-bond donors. acs.org This would lead to bifunctional catalysts capable of activating both the electrophile (via the imidazole nitrogen) and the nucleophile (via the hydrogen-bond donor) simultaneously, offering enhanced reactivity and stereocontrol. acs.org

Acyl-Imidazolium Intermediates: In reactions where this compound is used as an acylating agent, it forms an acyl-imidazolium salt intermediate. While transient, these species are highly activated and their catalytic potential in subsequent or tandem reactions is an area ripe for exploration.

Integration into Flow Chemistry Systems for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers major advantages in safety, scalability, and control, especially when dealing with hazardous reagents or unstable intermediates. nih.goveuropa.euwiley-vch.de Given the high reactivity and moisture sensitivity of acyl chlorides, their synthesis and use are prime candidates for flow chemistry applications.

Future research directions are focused on:

On-Demand Synthesis: A key advantage of flow chemistry is the ability to generate hazardous reagents in situ for immediate consumption, avoiding the risks of storage and handling. researchgate.netnih.govresearchgate.net A flow system could be designed where 1-methyl-1H-imidazole-2-carboxylic acid and a chlorinating agent like thionyl chloride are mixed in a microreactor to continuously produce this compound. nih.gov This "on-demand" synthesis would enhance safety and provide a stream of the pure reagent for immediate use in a subsequent reaction.

Improved Safety and Heat Transfer: The conversion of carboxylic acids to acyl chlorides is often exothermic. youtube.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and heat dissipation, preventing thermal runaways and the formation of undesired byproducts. europa.eu This is particularly crucial for potentially hazardous reactions. europa.eu

Design of Photoresponsive Imidazole Acyl Chloride Systems

Photoresponsive molecules, which undergo a reversible change in their properties upon exposure to light, are at the forefront of materials science research. The imidazole nucleus is an excellent building block for such systems due to its electronic characteristics. The acyl chloride functionality of this compound provides a convenient and highly reactive anchor point for the attachment of photoactive moieties.

Emerging research in this domain involves:

Photo-switchable Reagents: By attaching a photochromic group (e.g., azobenzene (B91143) or spiropyran) to the imidazole core via the acyl chloride handle, it may be possible to create a reagent whose reactivity can be turned "on" or "off" with specific wavelengths of light. Light-induced isomerization of the photochromic unit could alter the electronic properties or steric environment of the imidazole ring, thereby modulating the electrophilicity of a group attached at another position.

Light-Activated Acylation: Recent advances in visible-light photoredox catalysis have enabled the generation of acyl radicals from various precursors, including acyl chlorides. nih.gov This opens the possibility of using this compound in novel light-mediated cross-coupling reactions, expanding its synthetic utility beyond traditional nucleophilic acyl substitution. nih.gov

Fluorescent Sensors: The acyl chloride can be used to link the imidazole core to a fluorophore. The resulting molecule could act as a chemosensor, where the binding of an analyte to the imidazole moiety induces a change in the fluorescence signal.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. tandfonline.comacs.orgorientjchem.org Applying these methods to this compound can accelerate the discovery of new derivatives with precisely controlled reactivity.

Key computational research areas include:

Predicting Reactivity: DFT calculations can be used to model the electronic structure of the molecule and predict how different substituents on the imidazole ring would influence the reactivity of the acyl chloride group. researchgate.netacs.org For example, introducing an electron-donating group at the C4 or C5 position is expected to increase the electron density on the imidazole nitrogens but may slightly decrease the electrophilicity of the carbonyl carbon. Conversely, an electron-withdrawing group would have the opposite effect. researchgate.net

Mechanism Elucidation: Computational studies can provide deep insight into reaction mechanisms, such as whether a nucleophilic attack on the acyl chloride proceeds through a concerted Sₙ2-like pathway or via a tetrahedral intermediate. nih.gov This understanding is crucial for optimizing reaction conditions and designing better catalysts.

Virtual Screening: Before undertaking extensive synthetic work, thousands of virtual derivatives of this compound can be designed and screened in silico. Properties like reactivity, stability, and potential for organocatalytic activity can be estimated, allowing researchers to prioritize the most promising candidates for synthesis. acs.org

Q & A

Q. What are the primary synthetic applications of 1-methyl-1H-imidazole-2-carbonyl chloride in drug development?

This compound is widely used as a key intermediate in synthesizing sulfonamides, non-nucleotide inhibitors (e.g., hepatitis C virus NS5B polymerase inhibitors like deleobuvir), and bioactive heterocycles. Methodologically, it reacts with aromatic amines or α-keto esters via nucleophilic acyl substitution, often mediated by tetraethylammonium (TDAE) to enhance reactivity . For example, coupling with aryl amines generates sulfonamide derivatives critical for antimicrobial or antiviral activity screening.

Q. How is this compound synthesized, and what are the critical reaction conditions?

While direct synthesis methods are not explicitly detailed in the evidence, analogous imidazole sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) are synthesized by reacting 1-methylimidazole with chlorosulfonic acid under strict temperature control (0–5°C) in an inert atmosphere to minimize side reactions . Similar protocols likely apply, with purification via fractional distillation or recrystallization to achieve >95% purity.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR spectroscopy : To confirm regioselectivity (e.g., distinguishing 2-carbonyl vs. 4-sulfonyl substituents) and monitor reaction progress.
  • X-ray crystallography : For resolving structural ambiguities; SHELX programs are widely used for small-molecule refinement .
  • HPLC : To assess purity and quantify byproducts, especially in drug metabolite synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in heterocycle formation?

Yield optimization requires balancing steric and electronic factors. For example, in synthesizing 2-aryl ethanol derivatives, electron-deficient aryl amines show higher reactivity due to enhanced electrophilicity at the carbonyl carbon. Catalytic additives like DMAP (4-dimethylaminopyridine) can accelerate acylation, while inert solvents (e.g., dry DCM) prevent hydrolysis . Kinetic studies via in situ IR or LC-MS are recommended to identify rate-limiting steps .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

The compound’s acyl chloride moiety is moisture-sensitive and corrosive. Key precautions include:

  • Using sealed reactors with nitrogen purging to exclude moisture .
  • Quenching excess reagent with cold aqueous NaHCO₃ to neutralize HCl byproducts.
  • Employing closed-system purification (e.g., rotary evaporation under reduced pressure) to avoid inhalation exposure .

Q. How do structural modifications of this compound influence bioactivity in drug candidates?

Substituent position and electronic properties significantly impact target binding. For instance, introducing nitro groups at the imidazole 5-position (as in deleobuvir metabolites) enhances π-stacking with viral polymerase hydrophobic pockets. Computational docking (e.g., AutoDock Vina) combined with SAR studies can rationalize activity trends .

Q. What experimental and computational approaches resolve contradictions in reactivity data across studies?

Discrepancies in reported yields or regioselectivity may arise from solvent polarity, temperature, or catalyst differences. To address this:

  • Reproduce reactions under standardized conditions (e.g., anhydrous DMF at 25°C).
  • Validate mechanistic hypotheses using DFT calculations (e.g., Gaussian09) to compare activation energies for competing pathways .

Q. How can researchers leverage this compound in designing fluorescent probes or metal-ion sensors?

The imidazole ring’s nitrogen atoms can coordinate metal ions (e.g., Cu²⁺, Zn²⁺). Functionalizing the carbonyl group with fluorophores (e.g., dansyl chloride) creates chelation-enhanced fluorescence (CHEF) probes. Time-resolved fluorescence spectroscopy and Job’s plot analysis are used to quantify binding stoichiometry .

Methodological Notes

  • Synthetic Caution : Always use freshly distilled reagents to avoid hydrolysis of the acyl chloride group .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (Mercury software) to confirm structural assignments .
  • Safety Protocols : Adopt glove-box techniques for moisture-sensitive steps and consult SDS guidelines for emergency response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.